molecular formula C10H9IN2O2 B14704702 1-Methyl-6-nitroquinolinium iodide CAS No. 21979-62-4

1-Methyl-6-nitroquinolinium iodide

Katalognummer: B14704702
CAS-Nummer: 21979-62-4
Molekulargewicht: 316.09 g/mol
InChI-Schlüssel: XCDNIMAMKUIZEP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-6-nitroquinolinium iodide is an organic compound with the molecular formula C10H9IN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Methyl-6-nitroquinolinium iodide can be synthesized through a multi-step process involving the nitration of quinoline derivatives followed by methylation and iodination. One common method involves the nitration of 6-nitroquinoline, followed by methylation using methyl iodide under basic conditions . The reaction typically requires a solvent such as methanol and a catalyst like potassium carbonate to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-6-nitroquinolinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as amino, hydroxyl, and alkyl groups .

Wirkmechanismus

The mechanism of action of 1-Methyl-6-nitroquinolinium iodide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a methyl group and a nitro group on the quinoline ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

21979-62-4

Molekularformel

C10H9IN2O2

Molekulargewicht

316.09 g/mol

IUPAC-Name

1-methyl-6-nitroquinolin-1-ium;iodide

InChI

InChI=1S/C10H9N2O2.HI/c1-11-6-2-3-8-7-9(12(13)14)4-5-10(8)11;/h2-7H,1H3;1H/q+1;/p-1

InChI-Schlüssel

XCDNIMAMKUIZEP-UHFFFAOYSA-M

Kanonische SMILES

C[N+]1=CC=CC2=C1C=CC(=C2)[N+](=O)[O-].[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.